molecular formula C12H15NO2S B2749969 Methyl 2-benzyl-1,3-thiazolidine-4-carboxylate CAS No. 2168649-51-0

Methyl 2-benzyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2749969
CAS No.: 2168649-51-0
M. Wt: 237.32
InChI Key: VLEMXZDRHMFMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-benzyl-1,3-thiazolidine-4-carboxylate” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .


Chemical Reactions Analysis

The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Mechanism of Action

While specific information on the mechanism of action of “Methyl 2-benzyl-1,3-thiazolidine-4-carboxylate” is not available, thiazolidine derivatives have been found to exhibit varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Safety and Hazards

“Methyl 2-benzyl-1,3-thiazolidine-4-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

methyl 2-benzyl-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEMXZDRHMFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.